molecular formula C18H34O3 B8145590 12-Hydroxyoctadec-9-enoic acid

12-Hydroxyoctadec-9-enoic acid

Cat. No.: B8145590
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-UHFFFAOYSA-N
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Description

12-Hydroxyoctadec-9-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid derived from castor oil. It is a monounsaturated omega-9 fatty acid with a hydroxyl group at the 12th carbon and a double bond at the 9th carbon. This compound is known for its unique chemical properties and has various applications in pharmaceuticals, cosmetics, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyoctadec-9-enoic acid can be synthesized through several methods. One common method involves the hydrolysis of castor oil, which is rich in ricinoleic acid. The hydrolysis process typically uses an alkaline catalyst such as sodium hydroxide to break down the triglycerides in castor oil, releasing ricinoleic acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction of castor oil followed by its hydrolysis. The hydrolyzed product is then purified through distillation or crystallization to obtain high-purity ricinoleic acid .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various polymers and surfactants.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its anti-inflammatory, antifungal, and antimicrobial properties.

    Industry: Used in the production of lubricants, coatings, and plasticizers

Mechanism of Action

The mechanism of action of 12-Hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 12-Hydroxyoctadec-9-enoic acid is unique due to its hydroxyl group at the 12th carbon, which imparts distinct chemical properties and biological activities compared to other fatty acids .

Properties

IUPAC Name

12-hydroxyoctadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859274
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

141-22-0, 7431-95-0
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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